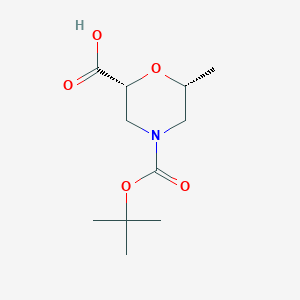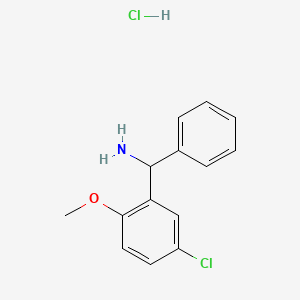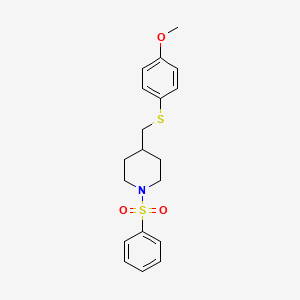
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a piperidine derivative with a phenylsulfonyl group, a methoxyphenyl group, and a thiomethyl group . Piperidine is a heterocyclic organic compound, while phenylsulfonyl, methoxyphenyl, and thiomethyl are functional groups commonly found in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the phenylsulfonyl, methoxyphenyl, and thiomethyl groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Research has focused on the synthesis of derivatives of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine for potential pharmacological applications. Benzamide derivatives, for example, have been synthesized and evaluated for their selective serotonin 4 (5-HT4) receptor agonist properties. These derivatives have shown potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting a promising avenue for the development of novel prokinetic agents with reduced side effects compared to existing therapies (Sonda et al., 2004). Further research on similar benzamide derivatives has corroborated these findings, underlining the importance of phenylsulfonyl and related groups in enhancing oral bioavailability and pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).
Organic Synthesis and Chemical Properties
Studies have also explored the chemical properties and synthetic applications of related sulfone and sulfonyl compounds. The fission of activated carbon-nitrogen and carbon-sulfur bonds in compounds containing phenyl sulfone groups has been investigated, providing insights into their reactivity and potential applications in organic synthesis (Šestáková et al., 1966). Additionally, the synthesis of piperidines and related cyclic structures via cyclization of acetylenic sulfones with beta and gamma-chloroamines highlights the utility of sulfone groups in constructing complex nitrogen-containing heterocycles, which could have implications in the synthesis of therapeutic agents and natural products (Back & Nakajima, 2000).
Metabolic Studies
The metabolic pathways of related compounds have been elucidated using human liver microsomes and recombinant enzymes, shedding light on the oxidative metabolism of novel antidepressants. These studies have identified key enzymes involved in the metabolic transformations of these compounds, providing valuable information for drug development and safety evaluation (Hvenegaard et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUOHLYHJYLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

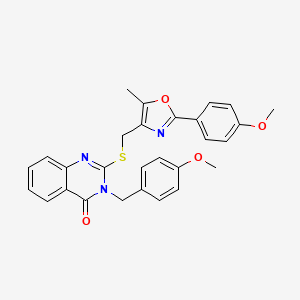
![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)
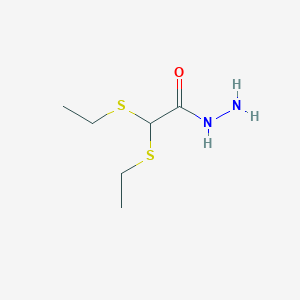
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)
![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)
![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697360.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)
![{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine](/img/structure/B2697367.png)
![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)
